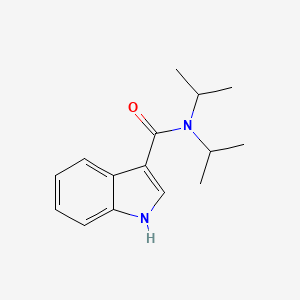

N,N-Diisopropyl-1H-indole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N,N-Diisopropyl-1H-indole-3-carboxamide and related compounds often involves innovative methodologies that utilize multicomponent reactions, C-H activation, and electrophilic addition. For example, Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide with aryl boronic acids demonstrates a mild and efficient approach towards diverse product formation, highlighting the versatility of indole derivatives in organic synthesis (Zheng et al., 2014). Additionally, palladium-catalyzed cyclization of o-alkynyltrifluoroacetanilides followed by isocyanide insertion offers a base-controlled synthesis pathway for 2-substituted 1H-indole-3-carboxamides (Hu et al., 2012).

Molecular Structure Analysis

The molecular structure of indole derivatives has been elucidated through spectroscopic and X-ray crystallographic analysis, revealing insights into their three-dimensional arrangements and the interactions governing their assembly. A detailed structural examination of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide demonstrated its monoclinic crystal system with specific intra-molecular and intermolecular hydrogen bonding, highlighting the complex nature of indole carboxamide derivatives (Al-Ostoot et al., 2019).

Chemical Reactions and Properties

Indole derivatives engage in various chemical reactions, offering a broad substrate scope and functional group compatibility. These reactions include Rhodium-catalyzed cyclization, tandem-type processes for the synthesis of indole-3-carboxamides, and multicomponent Ugi reactions. Such methodologies underscore the synthetic potential and versatility of indole carboxamides in creating structurally diverse compounds with potential biological activities (Mizukami et al., 2016).

Physical Properties Analysis

Indole derivatives exhibit a range of physical properties that are crucial for their application in various fields. For instance, the crystalline structure analysis of N-methyl-1H-indole-2-carboxamide from marine fungus illustrates the planarity of the molecular structure and the hydrogen bonding patterns that influence its physical state and interactions (Manríquez et al., 2009).

Chemical Properties Analysis

The chemical properties of indole carboxamides, such as reactivity and stability, are influenced by their molecular structure. The reaction of indole carboxylic acid/amide with propargyl alcohols, for instance, showcases the chemical versatility of indole derivatives in forming complex structures through annulation and migration reactions, highlighting their potential in synthetic organic chemistry (Selvaraj et al., 2019).

Wissenschaftliche Forschungsanwendungen

Allosteric Modulation of Dopamine Receptors

N,N-Diisopropyl-1H-indole-3-carboxamide derivatives have been investigated for their role as allosteric modulators of dopamine receptors. A study demonstrated the use of related indole-2-carboxamide compounds in targeting the dopamine D2 receptor (D2R), displaying allosteric pharmacology sensitive to mutations in the receptor. This suggests potential applications in modulating dopamine-related pathways and disorders (Mistry et al., 2015).

Anti-inflammatory and Analgesic Properties

Compounds closely related to N,N-Diisopropyl-1H-indole-3-carboxamide have been synthesized and found to possess potent anti-inflammatory and analgesic activities. This was demonstrated through animal models, indicating potential therapeutic applications in pain and inflammation management (Nakashima et al., 1984).

Monoamine Oxidase B Inhibition

Indole-carboxamides, including those structurally similar to N,N-Diisopropyl-1H-indole-3-carboxamide, have been discovered as potent and selective inhibitors of monoamine oxidase B (MAO-B). These compounds are of interest due to their potential application in treating neurological disorders (Tzvetkov et al., 2014).

Applications in Tuberculosis Treatment

Indole-2-carboxamide derivatives have shown promise as antituberculosis agents. These compounds inhibit MmpL3, a mycolic acid transporter in Mycobacterium tuberculosis, presenting a novel approach for treating tuberculosis (Kondreddi et al., 2013).

Chemical Synthesis and Molecular Modification

Studies have focused on the chemical synthesis and molecular modification of indole-carboxamides, aiming to optimize their pharmacological properties. This includes exploring different synthetic strategies and structure-activity relationships to enhance their therapeutic potential (Hassan et al., 2021).

Zukünftige Richtungen

Indole derivatives, including “N,N-Diisopropyl-1H-indole-3-carboxamide”, have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . Their broad-spectrum biological activities have sparked interest among researchers to synthesize a variety of indole derivatives for screening different pharmacological activities .

Wirkmechanismus

Target of Action

N,N-Diisopropyl-1H-indole-3-carboxamide is an indole derivative, which has been the focus of many researchers in the study of pharmaceutical compounds . The primary targets of N,N-Diisopropyl-1H-indole-3-carboxamide are a variety of enzymes and proteins . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with these targets, which in many cases, inhibits their activity .

Mode of Action

The interaction of N,N-Diisopropyl-1H-indole-3-carboxamide with its targets is primarily through the formation of hydrogen bonds . The carboxamide moiety in the compound forms these bonds with the enzymes and proteins, leading to the inhibition of their activity . This interaction results in changes in the function of these targets, affecting the biochemical pathways they are involved in .

Biochemical Pathways

The biochemical pathways affected by N,N-Diisopropyl-1H-indole-3-carboxamide are those involving the enzymes and proteins it targets . The inhibition of these targets disrupts the normal functioning of these pathways, leading to downstream effects that can have therapeutic benefits . .

Result of Action

The molecular and cellular effects of N,N-Diisopropyl-1H-indole-3-carboxamide’s action are the result of its interaction with its targets and the subsequent disruption of the biochemical pathways they are involved in . These effects can lead to the therapeutic benefits of the compound.

Eigenschaften

IUPAC Name |

N,N-di(propan-2-yl)-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-10(2)17(11(3)4)15(18)13-9-16-14-8-6-5-7-12(13)14/h5-11,16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFREVDAPBWYNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclopentyl-3-(5-(thiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2484805.png)

![N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2484808.png)

![7-Chloro-1-(4-chlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484809.png)

![(2-Chloropyridin-4-yl)-[4-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B2484810.png)

![(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(thiophen-3-yl)methanone](/img/structure/B2484811.png)

![[(1S,3S)-2,2-Difluoro-3-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2484814.png)

![4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline](/img/structure/B2484815.png)

![Methyl 1-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2484819.png)

![6-Chlorothiazolo[4,5-B]pyridin-2-amine](/img/structure/B2484823.png)

![Ethyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2484826.png)

![4-methyl-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2484828.png)